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Spiro[2.4]heptan-6-amine;hydrochloride

Cat. No.: B2832424
CAS No.: 2387601-08-1
M. Wt: 147.65
InChI Key: MMNZKPBRBMFPBC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic compounds are characterized by two rings connected through a single, common atom known as the spiro atom. This unique structural feature imparts a high degree of rigidity and a distinct three-dimensional geometry, setting them apart from more planar aromatic and linear aliphatic compounds. The inherent 3D nature of spirocycles allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

The introduction of spirocyclic motifs into drug candidates has been shown to improve various physicochemical and pharmacokinetic properties. These improvements can include increased solubility, metabolic stability, and cell permeability, while simultaneously reducing off-target effects. The conformational restriction imposed by the spiro center can also lead to a lower entropic penalty upon binding to a receptor, thereby increasing binding affinity.

Overview of Spiro[2.4]heptane as a Privileged Scaffold in Chemical Research

Within the diverse family of spirocyclic systems, the spiro[2.4]heptane framework has garnered significant attention as a "privileged scaffold." A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of biological target. The spiro[2.4]heptane core, consisting of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, offers a unique combination of rigidity and compact 3D topology.

This scaffold has been explored as a bioisosteric replacement for other cyclic structures in known bioactive molecules. Its compact nature allows it to probe deep into binding pockets of proteins, while the defined stereochemistry of substituted derivatives provides a powerful tool for structure-activity relationship (SAR) studies. Researchers have incorporated the spiro[2.4]heptane motif into a variety of compounds to explore their potential in different therapeutic areas.

General Classification and Nomenclature within Spiro[2.4]heptane Chemistry

Spiro compounds are named systematically using the prefix "spiro" followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. The numbers are separated by a period. The total number of carbon atoms in the bicyclic system is then indicated by the parent alkane name.

For the spiro[2.4]heptane system:

The smaller ring (cyclopropane) has 2 carbon atoms connected to the spiro atom.

The larger ring (cyclopentane) has 4 carbon atoms connected to the spiro atom.

The total number of carbon atoms in the bicyclic system is 7, hence "heptane."

Therefore, the systematic IUPAC name for the parent scaffold is spiro[2.4]heptane . nih.gov

Derivatives are named by indicating the position and identity of substituents on this parent scaffold. For the compound of interest, Spiro[2.4]heptan-6-amine;hydrochloride , the "-6-amine" indicates an amino group (-NH2) attached to the 6th carbon atom of the cyclopentane ring. The ";hydrochloride" signifies that the amine is present as its hydrochloride salt.

FeatureDescription
Core Scaffold Spiro[2.4]heptane
Ring 1 Cyclopropane (3 carbons total)
Ring 2 Cyclopentane (5 carbons total)
Spiro Atom The single carbon atom shared by both rings
Nomenclature Based on the number of non-spiro carbons in each ring
Parent Name spiro[2.4]heptane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B2832424 Spiro[2.4]heptan-6-amine;hydrochloride CAS No. 2387601-08-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-1-2-7(5-6)3-4-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNZKPBRBMFPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2387601-08-1
Record name spiro[2.4]heptan-5-amine hydrochloride
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Chemical Reactivity and Transformations of Spiro 2.4 Heptan 6 Amine and Its Derivatives

Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it a focal point for a variety of reactions, including oxidation, nucleophilic attack, and derivatization.

Oxidation Pathways of Spiro[2.4]heptan-6-amine

The oxidation of secondary amines such as Spiro[2.4]heptan-6-amine can lead to several products depending on the reagents and conditions employed. Nitrogen in amines is in a reduced state and can be oxidized to various levels. libretexts.org Common oxidation pathways for secondary amines involve the formation of hydroxylamines and nitrones. uomustansiriyah.edu.iq For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can convert the amine to the corresponding N-hydroxy-spiro[2.4]heptan-6-amine. Further oxidation of this hydroxylamine (B1172632) intermediate can yield a stable nitrone derivative.

Another significant oxidative pathway is the dehydrogenation to form an imine. acs.org Catalytic aerobic oxidation, for example using gold nanoparticle catalysts, can facilitate the conversion of secondary cycloalkylamines into their corresponding cyclic imines. acs.org In the case of Spiro[2.4]heptan-6-amine, this would transiently form spiro[2.4]heptan-6-imine, which could be isolated or, in the presence of water, hydrolyze to form spiro[2.4]heptan-6-one.

Oxidizing Agent Plausible Product(s) Reaction Type
Peroxy Acids (e.g., m-CPBA)N-hydroxy-spiro[2.4]heptan-6-amine, NitroneN-Oxidation
Potassium Hexacyanoferrate(III)Iminium IonOxidative Cyclization Intermediate rsc.org
Catalytic O₂ (e.g., Au/CeO₂)Spiro[2.4]heptan-6-imineOxidative Dehydrogenation acs.org

Nucleophilic Reactions of the Amine Group

The defining characteristic of the amine group is its nucleophilicity, conferred by the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org This allows Spiro[2.4]heptan-6-amine to react with a wide array of electrophilic compounds.

Common nucleophilic reactions include:

N-Alkylation: Reaction with halogenoalkanes (alkyl halides) results in the formation of tertiary amines and, upon further reaction, quaternary ammonium (B1175870) salts. chemguide.co.uk The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in an SN2 reaction.

Epoxide Ring-Opening: As a nucleophile, the amine can attack one of the electrophilic carbon atoms of an epoxide ring, leading to its opening. youtube.com This reaction is a reliable method for forming β-amino alcohols. The reaction typically occurs at the less substituted carbon of the epoxide under neutral or basic conditions. youtube.com

Addition to Carbonyls: The amine can add to the carbonyl carbon of aldehydes and ketones to form a carbinolamine intermediate. This intermediate can then dehydrate to form an enamine (from a secondary amine) or an iminium ion. youtube.com

Electrophile Reaction Type Product Class
Alkyl Halide (R-X)Nucleophilic Substitution (SN2)Tertiary Amine
EpoxideNucleophilic Ring-Openingβ-Amino Alcohol
Aldehyde/KetoneNucleophilic AdditionEnamine / Iminium ion
Acyl Chloride (R-COCl)Nucleophilic Acyl SubstitutionAmide
Sulfonyl Chloride (R-SO₂Cl)Nucleophilic SubstitutionSulfonamide

Amide and Sulfonamide Formation

One of the most fundamental reactions of primary and secondary amines is their conversion to amides and sulfonamides. These functional groups are prevalent in medicinal chemistry and material science.

Amide Formation: Spiro[2.4]heptan-6-amine readily reacts with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, via nucleophilic acyl substitution to form the corresponding N-substituted amide. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. youtube.com Various coupling reagents can also facilitate the direct reaction between a carboxylic acid and the amine. organic-chemistry.org

Sulfonamide Formation: In a similar fashion, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride (R-SO₂Cl). ekb.egijarsct.co.in This reaction, often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534), is a robust and widely used method for preparing sulfonamides. ekb.eg The resulting sulfonamide is a stable functional group that acts as a bioisostere for amides. princeton.edu

Reactivity of the Spiro[2.4]heptane Ring System

The spiro[2.4]heptane skeleton is characterized by the fusion of a five-membered cyclopentane (B165970) ring and a three-membered cyclopropane (B1198618) ring at a single carbon atom. The significant ring strain of the cyclopropane moiety makes it susceptible to specific chemical transformations not observed in simple cyclopentanes.

Ring-Opening Reactions of Spiro-Fused Systems

The inherent strain energy of the cyclopropane ring within the spiro[2.4]heptane system is a driving force for ring-opening reactions. These reactions can be initiated by various reagents, including Lewis acids. The coordination of a Lewis acid to a functional group on the ring or activation of an external reagent can weaken the C-C bonds of the cyclopropane, leading to cleavage. nih.govresearchgate.net For example, Lewis acid-mediated reactions can open spirocyclic cyclopropanes via nucleophilic attack, resulting in functionalized cyclopentyl or cyclohexyl derivatives. The specific outcome depends on the reaction conditions and which of the cyclopropane bonds is broken.

Reactions Involving Spiro[2.4]hepta-4,6-dienes

Spiro[2.4]hepta-4,6-diene, an unsaturated analogue of the spiro[2.4]heptane system, is a highly reactive diene, particularly in cycloaddition reactions. nih.govresearchgate.net

Diels-Alder Reaction: The most prominent reaction of spiro[2.4]hepta-4,6-diene is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org It readily reacts with a variety of dienophiles (substituted alkenes or alkynes) to form bicyclic adducts that contain a norbornene-like framework fused to the spiro-cyclopropane ring. beilstein-journals.orgcdnsciencepub.com The reaction is a powerful tool for constructing complex polycyclic systems in a single step. However, the steric bulk of the spiro-fused cyclopropane ring can influence the reaction rate and stereoselectivity compared to simpler dienes like cyclopentadiene (B3395910). nih.gov For example, the reaction of spiro[2.4]hepta-4,6-diene with β-fluoro-β-nitrostyrene proceeds more slowly than the analogous reaction with cyclopentadiene, a result attributed to the greater steric demand of the cyclopropyl (B3062369) group. nih.govbeilstein-journals.org

Dienophile Reaction Type Product Skeleton Reference
β-Fluoro-β-nitrostyreneDiels-AlderNorbornene with spiro-cyclopropane beilstein-journals.org, nih.gov
HexafluoropropeneDiels-AlderFluorinated norbornene derivative researchgate.net
Acetylenic DienophilesDiels-AlderBicyclic adduct with double bond researchgate.net
Internal Alkene/AlkyneIntramolecular Diels-AlderTetracyclic undecenes cdnsciencepub.com

Transformation of Substituents Attached to the Spirocyclic Core

The chemical modification of substituents attached to the spiro[2.4]heptane framework is a critical aspect of synthesizing novel derivatives with tailored properties. These transformations, which typically leave the spirocyclic core intact, allow for the introduction of diverse functionalities and the exploration of structure-activity relationships in medicinal chemistry and materials science. Research in this area has demonstrated a variety of reactions, including the protection of amine groups, conversion of carboxylic acids, and modifications of other functionalities on the ring system.

One of the most fundamental transformations involves the protection of the amino group in spiro[2.4]heptane derivatives to modulate its reactivity during subsequent synthetic steps. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) group. For instance, in the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the secondary amine of tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com This reaction proceeds efficiently to yield the corresponding N-Boc protected compound, which is a versatile intermediate for further modifications. mdpi.com

Another significant transformation is the conversion of a carboxylic acid group on the spirocyclic scaffold into a protected amine. This is exemplified in the synthesis of a 6-amino-2-thiaspiro nist.govnist.govheptane derivative, a related spirocyclic system. The carboxylic acid is efficiently converted into an N-Boc-protected amino derivative by treatment with diphenylphosphoryl azide (B81097) (DPPA) and triethylamine in tert-butanol. researchgate.net This Curtius-like rearrangement provides a high-yield pathway to introduce an amino functionality from a carboxylic acid precursor. researchgate.net

The following tables detail specific examples of substituent transformations on spiro[2.4]heptane and related spirocyclic cores.

Table 1: Protection of Amine Substituents on Spirocyclic Cores

Starting MaterialReagents and ConditionsProductYield (%)Reference
tert-butyl (S)-4-methylenepyrrolidine-2-carboxylateBoc₂O, Et₃N, DMAP, CH₂Cl₂tert-butyl (S)-5-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate85 mdpi.com

Table 2: Conversion of Carboxylic Acid to N-Boc-Amine on a Spirocyclic Core

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Thiaspiro[3.3]heptane-6-carboxylic acidDPPA, Et₃N, t-BuOHtert-butyl (2-thiaspiro[3.3]heptan-6-yl)carbamateHigh researchgate.net

These examples underscore the utility of standard organic transformations in the functionalization of spiro[2.4]heptane derivatives. The ability to modify substituents on the spirocyclic core is essential for the development of new chemical entities based on this unique structural motif. Further research into a broader range of functional group interconversions will undoubtedly expand the synthetic toolbox available to chemists working with these compounds.

Stereochemical and Conformational Investigations of Spiro 2.4 Heptan 6 Amine Scaffolds

Determination of Absolute Stereochemistry

The definitive assignment of the absolute configuration of chiral centers within spiro[2.4]heptan-6-amine scaffolds is fundamental to understanding their chemical and biological properties. Several advanced analytical techniques are employed for this purpose, with X-ray crystallography standing as the gold standard. This method provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline state, allowing for the direct assignment of (R) or (S) configuration at each stereocenter. For complex molecules, including spirocyclic systems, single-crystal X-ray diffraction is often the method of choice to resolve any structural uncertainties. weizmann.ac.il

In cases where suitable crystals for X-ray analysis cannot be obtained, absolute stereochemistry can be determined through chemical correlation or chiroptical methods. One such method involves derivatizing the amine with a chiral agent of known absolute configuration to form diastereomers, which can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov An alternative and powerful technique is the use of exciton-coupled circular dichroism (ECCD). This involves reacting the chiral amine with a suitable chromophoric derivatizing agent. The spatial interaction between the chromophores generates a characteristic CD spectrum, and computational analysis of this spectrum can be used to deduce the absolute stereochemistry of the parent amine. nih.gov

Enzymatic resolution can also serve as a tool for stereochemical assignment. The high enantioselectivity of certain enzymes, such as subtilisin Carlsberg or lipases, can be used to selectively react with one enantiomer of a racemic mixture. nih.gov By analyzing the remaining unreacted enantiomer or the product, and knowing the enzyme's known preference, the absolute configuration can be inferred. nih.gov

Analysis of Enantiomeric and Diastereomeric Ratios

Quantifying the purity of stereoisomers is critical, and for spiro[2.4]heptan-6-amine, this involves measuring the enantiomeric excess (ee) and diastereomeric ratio (dr). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric composition of a sample. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including amines. nih.gov The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase.

Table 1: Illustrative Chiral HPLC Conditions for Amine Enantioseparation

Parameter Condition 1 Condition 2
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H) Amylose-based (e.g., Chiralpak® AD)
Mobile Phase n-Hexane/Isopropanol/Diethylamine Methanol/Acetonitrile/Ammonium (B1175870) Acetate Buffer
Flow Rate 0.5 - 1.0 mL/min 0.4 - 0.8 mL/min
Detection UV at 220-254 nm UV at 220-254 nm

Note: These are generalized conditions; specific method development is required for optimal separation of spiro[2.4]heptan-6-amine enantiomers.

For determining diastereomeric ratios, standard achiral chromatography or NMR spectroscopy is typically sufficient. In ¹H NMR spectroscopy, the different chemical environments of protons in diastereomers often lead to distinct and well-resolved signals. nih.govnih.gov By integrating the signals corresponding to each diastereomer, their relative ratio in the mixture can be accurately calculated. nih.gov The use of chiral shift reagents in NMR can also help to resolve overlapping signals of enantiomers by inducing chemical shift differences. nih.gov

Conformational Analysis and Rigidity of Spiro[2.4]heptane Systems

The spiro[2.4]heptane framework is characterized by its significant conformational rigidity. tandfonline.comresearchgate.net This rigidity stems from the fusion of a five-membered cyclopentane (B165970) ring and a three-membered cyclopropane (B1198618) ring at a single, shared quaternary carbon atom. tandfonline.com The cyclopropane ring is an inherently rigid, planar structure due to severe angle strain. The cyclopentane ring is more flexible and typically adopts non-planar conformations, such as the envelope or twist forms, to alleviate torsional strain. However, its fusion to the rigid cyclopropane ring restricts this flexibility. libretexts.org

This constrained geometry means that the spiro[2.4]heptane scaffold has a limited number of well-defined, low-energy conformations. tandfonline.com Computational methods, alongside NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are used to investigate these conformations. researchgate.netrsc.org The rigidity of the spirocyclic system is a desirable trait in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target and ensures a more predictable orientation of substituents. nih.govbldpharm.com This structural pre-organization can lead to enhanced binding affinity and selectivity. bldpharm.com

Stereochemical Influence on Molecular Topography and Exit Vectors

For spiro[2.4]heptan-6-amine, the stereochemistry at the C6 position (and any other chiral centers) dictates the precise spatial trajectory of the amine group. An (R)-configured amine will project its functional group into a different region of space compared to its (S)-enantiomer. This is critically important for molecular recognition, as the specific orientation of the amine group will determine its ability to form key interactions (e.g., hydrogen bonds, ionic bonds) with a protein binding pocket.

The defined and predictable nature of these exit vectors makes the spiro[2.4]heptane scaffold an attractive template for building libraries of compounds for drug discovery. rsc.org By systematically varying the stereochemistry and attachment points of functional groups, chemists can precisely control the molecular topography to optimize interactions with a biological target. nih.gov

Computational and Theoretical Studies on Spiro 2.4 Heptane Based Amine Compounds

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent stability of molecules like Spiro[2.4]heptan-6-amine. Methods such as Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The protonation of the amine group to form the hydrochloride salt significantly influences the electronic structure. The positive charge on the nitrogen atom withdraws electron density from the spiro[2.4]heptane framework, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Computational ParameterCalculated Value (Illustrative)Method/Basis Set
HOMO Energy-8.5 eVB3LYP/6-31G
LUMO Energy1.2 eVB3LYP/6-31G
HOMO-LUMO Gap9.7 eVB3LYP/6-31G
Dipole Moment12.5 DB3LYP/6-31G

Molecular Modeling and Docking Simulations for Scaffold Design

The spiro[2.4]heptane scaffold offers a rigid and sterically defined framework, making it an attractive starting point for the design of ligands that can bind to biological targets with high specificity. Molecular modeling techniques are instrumental in exploring the potential of this scaffold in drug design.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For amine-containing spiro[2.4]heptanes, key pharmacophoric features would likely include the protonated amine as a hydrogen bond donor and positive ionizable feature, and the hydrophobic spirocyclic core.

Molecular docking simulations are then employed to predict the binding orientation and affinity of spiro[2.4]heptane-based ligands within the active site of a target protein. These simulations score different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the conformational strain of the ligand. While there are no specific docking studies published for Spiro[2.4]heptan-6-amine hydrochloride, the general principles can be illustrated with hypothetical docking scores against a generic kinase target.

LigandTarget Protein (Hypothetical)Docking Score (kcal/mol)Key Interactions
Spiro[2.4]heptan-6-amineKinase A-7.2H-bond with Asp184
(R)-Spiro[2.4]heptan-6-amineKinase A-7.5H-bond with Asp184, Hydrophobic interaction with Leu83
(S)-Spiro[2.4]heptan-6-amineKinase A-6.9H-bond with Asp184

Conformational Landscape Exploration of Spiro[2.4]heptane Derivatives

Computational methods, such as potential energy surface (PES) scans and molecular dynamics (MD) simulations, are used to explore the conformational landscape of spiro[2.4]heptane derivatives. A PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step to identify low-energy conformations and the energy barriers between them. MD simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water), revealing accessible conformations and their relative populations.

For Spiro[2.4]heptan-6-amine, the key conformational features would be the pucker of the cyclopentane (B165970) ring and the orientation of the C-N bond relative to the ring. The protonated amine group can also participate in intramolecular hydrogen bonding, which would further influence the conformational preferences.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (Illustrative)Population (%)
Equatorial-Envelope0.0165°65
Axial-Envelope1.2-70°25
Equatorial-Twist0.8150°10

Predictive Computational Approaches for Reactivity and Selectivity

For example, the nucleophilicity of the amine group in Spiro[2.4]heptan-6-amine can be assessed by calculating its proton affinity or by modeling its reaction with a model electrophile. The stereoselectivity of reactions at centers adjacent to the spiro carbon can also be investigated by comparing the activation energies of pathways leading to different stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) models represent another predictive approach. These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally observed biological activity. While no specific QSAR models for Spiro[2.4]heptan-6-amine hydrochloride have been published, a hypothetical model could be developed to predict the activity of a series of analogs.

Reaction TypeComputational MethodPredicted Outcome (Illustrative)
N-AlkylationTransition State Theory (DFT)Activation Energy = 15 kcal/mol
AcylationTransition State Theory (DFT)Exothermic by -10 kcal/mol
QSAR Model for Kinase InhibitionMultiple Linear RegressionpIC50 = 0.5LogP - 0.2PSA + 5.0

Academic Research Applications of Spiro 2.4 Heptan 6 Amine and Spiro 2.4 Heptane Frameworks

Spiro[2.4]heptane Derivatives as Versatile Building Blocks in Organic Synthesis

The rigid, three-dimensional structure of the spiro[2.4]heptane core makes it an attractive building block for creating complex molecular architectures. nih.gov Synthetic chemists utilize this framework to introduce specific spatial arrangements of functional groups, which is crucial in the synthesis of natural products and biologically active molecules.

A key precursor, spiro[2.4]hepta-4,6-diene, is widely used in organic synthesis due to its versatile reactivity. researchgate.net Methods for its synthesis often involve the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dihaloethanes. researchgate.net Once formed, these dienes can undergo a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, and transition metal-catalyzed functionalizations, providing access to a wide array of substituted spiro[2.4]heptane derivatives. researchgate.net

For instance, the spiro[2.4]heptane skeleton has been incorporated into prostaglandin (B15479496) analogs. Prostaglandins are potent lipid compounds with diverse physiological effects, and synthetic analogs are often developed to enhance stability or selectivity. nih.gov The spirocyclic core serves as a conformationally restricted mimic of the natural cyclopentane (B165970) ring found in prostaglandins, leading to novel structures with potentially improved therapeutic profiles. mdpi.comdtic.mil The synthesis of these analogs often relies on the strategic construction of the spiro[2.4]heptane core early in the synthetic sequence, followed by the elaboration of the two characteristic side chains. mdpi.comnih.govrsc.org

The table below summarizes representative transformations of spiro[2.4]heptane precursors, illustrating their utility as synthetic intermediates.

PrecursorReaction TypeProduct ClassSynthetic Utility
Spiro[2.4]hepta-4,6-dieneDiels-Alder CycloadditionPolycyclic adductsConstruction of complex bridged systems
Spiro[2.4]heptan-4-oneConjugate AdditionSubstituted spiro[2.4]heptanesIntroduction of side chains for prostaglandin synthesis
γ-methylidene-δ-valerolactonesPd-catalyzed CycloadditionFunctionalized spiro[2.4]heptanesControlled synthesis of highly substituted spirocycles nih.gov

Contributions to the Synthesis of Non-Natural Amino Acids and Peptidomimetics

Non-natural amino acids are critical components in medicinal chemistry, offering a way to create peptides and small molecules with enhanced stability, receptor affinity, and novel biological functions. enamine.netresearchgate.netscripps.edu The incorporation of rigid scaffolds like spiro[2.4]heptane into amino acid structures is a key strategy for inducing conformational constraint. enamine.net This rigidity helps to lock the molecule into a specific bioactive conformation, which can lead to improved binding with biological targets and increased resistance to enzymatic degradation.

While research has extensively covered spiro[2.3]hexane and spiro[3.3]heptane-derived amino acids, the principles are directly applicable to the spiro[2.4]heptane framework. enamine.net Synthetic routes to these amino acids often involve multi-step sequences starting from a spirocyclic ketone or alkene. Common methods include the Curtius rearrangement to convert a carboxylic acid to an amine, or the Strecker synthesis. enamine.net

The resulting spirocyclic amino acids serve as building blocks for peptidomimetics, compounds designed to mimic the structure and function of natural peptides. By replacing natural amino acids with spiro[2.4]heptane-based analogs, researchers can create tri-peptide mimetics with fixed secondary structures, such as β-turns. This approach is valuable in drug discovery for developing molecules that can effectively modulate protein-protein interactions.

Design and Synthesis of Conformationally Restricted Ligands and Chemical Probes

The defined three-dimensional shape of the spiro[2.4]heptane scaffold is a major advantage in the rational design of ligands for specific biological targets like receptors and enzymes. nih.gov By constraining the possible conformations of a molecule, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity. nih.gov

A notable example is the development of bridged spiro[2.4]heptane derivatives as potent agonists for the ALX receptor, a G-protein coupled receptor involved in inflammatory responses. google.com In these compounds, the spiro[2.4]heptane core acts as a rigid scaffold to orient the necessary pharmacophoric groups in the correct spatial arrangement for effective receptor activation. google.com

Furthermore, spiro[2.4]heptane derivatives are valuable as chemical probes—small molecules used to study and manipulate biological systems. nih.govnih.govthermofisher.com An effective chemical probe must exhibit high potency and selectivity for its target. researchgate.net The rigid spiro[2.4]heptane framework allows for precise control over the orientation of substituents, facilitating the design of highly selective probes that can differentiate between closely related biological targets. nih.gov

Application in Organometallic Catalysis and Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is fundamental to modern organic chemistry and drug development. york.ac.uk The spiro[2.4]heptane framework has been used to create chiral ligands for transition metal catalysts, which in turn are used to control the stereochemical outcome of chemical reactions. ntu.edu.twnepjol.info

The synthesis of spiro[2.4]heptanes can itself be achieved using organometallic catalysis. For example, a palladium-catalyzed intermolecular cycloaddition has been developed where the choice of ligand on the palladium catalyst dictates the regioselectivity of the key bond-forming step. nih.govfigshare.com This demonstrates the intricate relationship between the ligand, the metal, and the spirocyclic product.

In the other direction, chiral spirocyclic diols, such as derivatives of spiro[4.4]nonane-1,6-diol, have been synthesized and used as chiral auxiliaries or as precursors to chiral phosphine (B1218219) ligands. ntu.edu.tw A chiral auxiliary is a temporary component of a molecule that directs the stereochemistry of a reaction before being removed. nih.govyoutube.com The inherent rigidity and C2 symmetry of certain spirocyclic systems make them excellent candidates for such roles, enabling high levels of enantioselectivity in reactions like asymmetric reductions and hydrogenations. ntu.edu.twnih.gov

Structure-Activity Relationship (SAR) Studies of Spiro[2.4]heptane-Containing Compounds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound in drug discovery. mdpi.com These studies involve systematically modifying the structure of a molecule and assessing how these changes affect its potency, selectivity, and other pharmacological properties. nih.govresearchgate.net The spiro[2.4]heptane scaffold provides a rigid core upon which substituents can be varied to probe interactions with a biological target. nih.gov

The influence of the spiro-structure itself is a key aspect of SAR. Replacing a more flexible ring system (like a piperazine) with a rigid spirocyclic scaffold can dramatically alter a compound's properties, often leading to improved selectivity for a specific target by locking the molecule into a more favorable binding conformation. nih.gov

In the development of bridged spiro[2.4]heptane derivatives as ALX receptor agonists, for example, extensive SAR studies were implicitly performed. google.com Modifications to the substituents on the spirocyclic core and the connecting chains would have been systematically explored to identify the optimal combination for high-affinity binding and functional activity. Such studies often lead to the generation of data tables comparing the biological activity of various analogs, as illustrated conceptually below for a hypothetical series of inhibitors.

CompoundR1 GroupR2 GroupIC50 (nM)Target Selectivity
1a-H-Phenyl5801x
1b-CH3-Phenyl3202x
1c-H-4-Fluorophenyl15010x
1d-CH3-4-Fluorophenyl7515x

This systematic approach allows researchers to deduce which structural features are critical for activity and to design more potent and selective compounds. mdpi.comnih.gov

Development of Novel Spirocyclic Scaffolds for Targeted Chemical Research

The quest for novel chemical entities in drug discovery has driven interest in exploring new areas of "chemical space." nih.gov Spirocyclic scaffolds are considered privileged structures because their inherent three-dimensionality provides access to molecular shapes that are underrepresented in traditional compound libraries. nih.gov The spiro[2.4]heptane framework is an attractive starting point for the development of novel scaffolds for library synthesis. sigmaaldrich.com

By functionalizing the spiro[2.4]heptane core at different positions, chemists can create a diverse set of building blocks with well-defined exit vectors—the specific directions in which substituents project from the core. sigmaaldrich.com These building blocks can then be used in combinatorial or parallel synthesis to generate large libraries of novel compounds for high-throughput screening. nih.gov This strategy accelerates the discovery of new hits for challenging biological targets. Recent research has focused on creating diverse spirocyclic systems, including those incorporating heteroatoms, to further expand the accessible chemical space and fine-tune physicochemical properties for improved drug-like characteristics. nih.govnih.gov

Future Directions and Emerging Research Avenues for Spiro 2.4 Heptan 6 Amine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly prioritizing green chemistry principles to minimize their environmental footprint. jddhs.comjocpr.commdpi.comresearchgate.net Future research on Spiro[2.4]heptan-6-amine will undoubtedly focus on developing more sustainable and environmentally benign synthetic methodologies.

Current synthetic routes often rely on traditional methods that may involve harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to significant waste generation. jddhs.comjocpr.com Emerging research is geared towards addressing these challenges through several key strategies:

Catalytic Approaches: The development of novel catalytic systems, including biocatalysis and heterogeneous catalysis, will be crucial. jddhs.com Enzymes, for instance, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, significantly reducing the need for protecting groups and minimizing waste.

Alternative Solvents: A shift away from conventional volatile organic compounds towards greener alternatives like water, supercritical fluids, and bio-based solvents is anticipated. jocpr.com Solvent-free reaction conditions are also being explored to further enhance the environmental profile of synthetic processes. mdpi.com

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. rsc.org Implementing flow chemistry for the synthesis of Spiro[2.4]heptan-6-amine and its derivatives could lead to more efficient and sustainable manufacturing processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. jocpr.com Future methodologies will aim for higher atom economy by minimizing the use of stoichiometric reagents in favor of catalytic alternatives.

Green Chemistry ApproachPotential Application in Spiro[2.4]heptane-6-amine SynthesisAnticipated Benefits
Biocatalysis Enzymatic resolution of racemic intermediates or asymmetric synthesis of chiral amines.High stereoselectivity, mild reaction conditions, reduced waste.
Flow Chemistry Continuous production of key intermediates or the final API.Improved safety, scalability, and efficiency.
Microwave-Assisted Synthesis Acceleration of reaction rates and improved yields.Reduced energy consumption and faster synthesis. jddhs.com
Use of Green Solvents Replacing hazardous organic solvents with water or bio-derived alternatives.Reduced environmental impact and improved worker safety. jocpr.com

Exploration of Unprecedented Chemical Transformations and Cascade Reactions

The rigid spiro[2.4]heptane framework offers a unique platform for exploring novel chemical transformations and designing elegant cascade reactions. These complex reaction sequences, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and ability to rapidly build molecular complexity. researchgate.netrsc.org20.210.105mdpi.com

Future research will likely focus on:

C-H Activation: Direct functionalization of the spiro[2.4]heptane core through C-H activation would provide a powerful and atom-economical tool for introducing diverse substituents. This would bypass the need for pre-functionalized starting materials and open up new avenues for analog synthesis.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the strained cyclopropane (B1198618) ring within the spiro[2.4]heptane system could lead to the discovery of novel ring-opening and rearrangement reactions, providing access to new and diverse molecular scaffolds.

Cascade Reactions: Designing novel cascade reactions initiated by the amine functionality of Spiro[2.4]heptan-6-amine or other reactive handles on the scaffold will be a major focus. researchgate.netresearchgate.net These cascades could involve a series of cycloadditions, annulations, or multicomponent reactions to rapidly construct complex polycyclic systems. For example, an intramolecular cyclization of an alkynol tethered to the spirocycle could initiate a cascade leading to complex spiro-heterocycles. researchgate.net

Reaction TypePotential Transformation of Spiro[2.4]heptane-6-amineSignificance
C-H Activation Direct arylation or alkylation of the cyclopentane (B165970) or cyclopropane ring.Atom-economical synthesis of novel derivatives.
Cascade Cycloadditions A Diels-Alder reaction followed by an intramolecular Michael addition.Rapid construction of complex polycyclic structures.
Ring-Opening Cross-Coupling Palladium-catalyzed reaction of the cyclopropane ring with aryl halides.Access to novel, non-spirocyclic scaffolds.

Advanced Strategies for Precision Stereochemical Control

The biological activity of chiral molecules is often highly dependent on their stereochemistry. yale.edu Therefore, the development of advanced strategies for the precise control of stereochemistry in the synthesis of Spiro[2.4]heptan-6-amine derivatives is of paramount importance.

Future efforts in this area will likely concentrate on:

Asymmetric Catalysis: The design and application of novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, will be essential for the enantioselective synthesis of specific stereoisomers of Spiro[2.4]heptan-6-amine. yale.edugoogle.com For instance, the asymmetric reduction of a corresponding ketoxime ether using a chiral spiroborate ester catalyst could provide a direct route to enantiopure amines. google.com

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries to control the stereochemical outcome of reactions is a well-established strategy. yale.edu Future research may involve the development of new and more efficient chiral auxiliaries that can be easily attached and removed from the spiro[2.4]heptane scaffold.

Substrate-Controlled Diastereoselective Reactions: The inherent chirality of the spiro[2.4]heptane core can be exploited to direct the stereochemical outcome of subsequent reactions on appended functional groups. A deeper understanding of these substrate-controlled reactions will enable the synthesis of complex diastereomerically pure compounds.

A notable example in a related system is the enantioselective preparation of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com This highlights the industrial relevance of achieving high stereochemical control in the synthesis of spiro[2.4]heptane derivatives.

Integration of Artificial Intelligence and Machine Learning in Spiro[2.4]heptane Design

Emerging applications in this domain include:

De Novo Design: Generative AI models can be trained on large datasets of known molecules to design novel spiro[2.4]heptane derivatives with optimized properties, such as enhanced binding affinity to a biological target or improved material characteristics. nih.gov

Property Prediction: ML models can be developed to accurately predict various physicochemical and biological properties of Spiro[2.4]heptan-6-amine analogs, including solubility, metabolic stability, and bioactivity. This can help prioritize the synthesis of the most promising candidates. nih.gov

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex spiro[2.4]heptane targets by proposing viable retrosynthetic pathways and identifying potential challenges.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yields and minimize byproducts in the synthesis of Spiro[2.4]heptan-6-amine.

AI/ML ApplicationImpact on Spiro[2.4]heptane Chemistry
Generative Models Design of novel drug candidates with improved efficacy and safety profiles.
Predictive Modeling Prioritization of synthetic targets and reduction of late-stage failures.
Retrosynthesis Prediction Facilitation of the synthesis of complex and novel spiro[2.4]heptane structures.
Process Optimization Development of more efficient and robust synthetic routes.

Expansion of Spiro[2.4]heptane Scaffolds in Diverse Chemical Disciplines

While the primary focus of Spiro[2.4]heptan-6-amine research has been in medicinal chemistry, its unique structural and electronic properties make it an attractive scaffold for a wide range of other chemical disciplines. nih.govnih.govresearchgate.net

Future research is expected to explore the application of spiro[2.4]heptane derivatives in:

Materials Science: The rigid and three-dimensional nature of the spiro[2.4]heptane core could be exploited in the design of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with unique photophysical and electronic properties.

Catalysis: Spiro[2.4]heptane-based ligands could be developed for asymmetric catalysis, where the defined spatial arrangement of coordinating groups could lead to high levels of enantioselectivity in a variety of chemical transformations.

Agrochemicals: The development of new pesticides and herbicides based on the spiro[2.4]heptane scaffold could lead to more effective and environmentally friendly crop protection agents.

Chemical Probes: Fluorescently labeled Spiro[2.4]heptan-6-amine derivatives could be designed as chemical probes to study biological processes and visualize cellular structures.

The expansion into these diverse areas will not only broaden the utility of the spiro[2.4]heptane scaffold but also drive the development of new synthetic methodologies and a deeper understanding of its fundamental chemical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[2.4]heptan-6-amine;hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Answer: Synthesis typically involves multi-step reactions to construct the spirocyclic core, followed by functionalization of the amine group. Microwave-assisted synthesis and solvent-free conditions have been reported to improve reaction efficiency and reduce time . Optimization strategies include:

  • Varying temperature (e.g., 60–100°C for cyclization steps).
  • Using catalysts like palladium or copper for cross-coupling reactions.
  • Employing green chemistry principles (e.g., ionic liquids) to enhance sustainability.
  • Analytical monitoring (e.g., TLC or HPLC) to track intermediate formation.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Answer: Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm spirocyclic connectivity and amine proton environments. Coupling constants (e.g., J values) help resolve stereochemical ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and isotopic patterns.
  • X-ray Crystallography: For unambiguous determination of spatial arrangement in crystalline forms.
  • HPLC with UV/Vis Detection: To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different fluorination strategies for Spiro[2.4]heptan-6-amine derivatives?

  • Answer: Discrepancies often arise from variations in fluorinating agents (e.g., DAST vs. Deoxo-Fluor) or reaction kinetics. To address this:

  • Perform kinetic studies using in-situ FTIR or NMR to monitor intermediate stability.
  • Compare solvent effects (polar aprotic vs. non-polar solvents) on fluorination efficiency.
  • Use computational modeling (e.g., DFT) to predict thermodynamic favorability of pathways .

Q. What methodologies are employed to study the interaction of this compound with biological targets such as neurotransmitter systems?

  • Answer: Mechanistic studies often involve:

  • In Vitro Receptor Binding Assays: Radioligand displacement (e.g., ³H-labeled ligands for dopamine or serotonin receptors).
  • Electrophysiology: Patch-clamp recordings to assess ion channel modulation.
  • Molecular Dynamics Simulations: To model ligand-receptor docking and binding affinity.
  • Metabolic Stability Tests: Liver microsome assays to evaluate pharmacokinetic properties .

Q. How do variations in the spirocyclic framework (e.g., substituent position) influence the compound’s reactivity and biological activity?

  • Answer: Substituent positioning alters steric and electronic effects:

  • Electron-Withdrawing Groups (e.g., -F): Increase amine group acidity, enhancing hydrogen-bonding interactions with targets.
  • Ring Size Modifications: Smaller rings (e.g., 5-membered vs. 6-membered) increase conformational rigidity, affecting binding kinetics.
  • Comparative studies using analogs (e.g., 4-azaspiro vs. 5-azaspiro derivatives) reveal distinct bioactivity profiles .

Q. What strategies are recommended for interpreting conflicting NMR spectral data in spirocyclic compounds like this compound?

  • Answer: Conflicting data may arise from dynamic processes (e.g., ring puckering) or impurities. Approaches include:

  • Variable-Temperature NMR: To detect conformational exchange broadening.
  • Selective Decoupling Experiments: Isolate coupling networks (e.g., distinguish axial vs. equatorial protons).
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of atoms.
  • Iterative Computational Refinement: Match experimental coupling constants (J) with DFT-predicted values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.